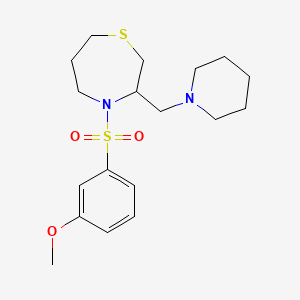
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds with structural similarities to "(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" involves their synthesis and detailed structural analysis. For instance, the synthesis and structural exploration of a novel bioactive heterocycle, which was prepared and evaluated for its antiproliferative activity, highlight the importance of structural characterization in understanding the compound's bioactivity. This study utilized techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm the compound's structure, demonstrating its potential in medicinal chemistry (Benaka Prasad et al., 2018).
Potential Biomedical Applications
Several studies focus on the biomedical applications of structurally similar compounds. For example, research on Aryltrimethylammonium trifluoromethanesulfonates as precursors to aryl [18F] fluorides investigates their use in developing potential radio-tracers for the dopamine uptake system, highlighting the compound's significance in neurological research (Haka et al., 1989).
As Precursors in Drug Development
Compounds with similar structures are also investigated as precursors in the synthesis of various pharmaceutical agents. For instance, the synthesis of novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors showcases the role of such compounds in developing new treatments for depression (Vacher et al., 1999).
Molecular Interaction Analysis
Research also extends to the analysis of molecular interactions and physicochemical properties through techniques such as DFT (Density Functional Theory) studies. This approach helps in understanding the molecular structure and interaction patterns, which are crucial for designing compounds with specific biological activities (Huang et al., 2021).
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12-5-8-17(21-20-12)25-14-4-3-9-22(11-14)18(23)13-6-7-16(24-2)15(19)10-13/h5-8,10,14H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSBKIIOKBVZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

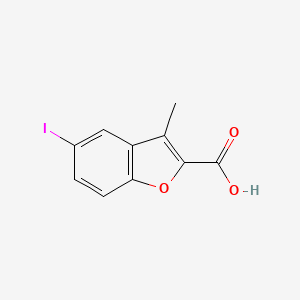
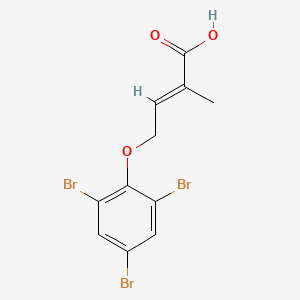
![3-[(Z)-4-Methoxyphenacylidene]-3,4-dihydroquinoxaline-2(1H)-one](/img/structure/B2594617.png)
![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594620.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B2594621.png)
![2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride](/img/structure/B2594622.png)
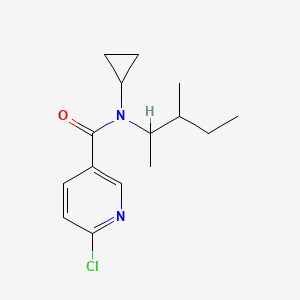

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)
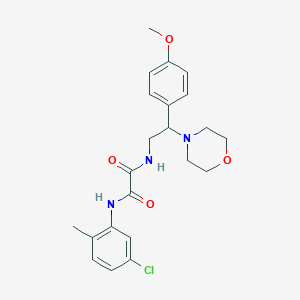
![1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2594635.png)
